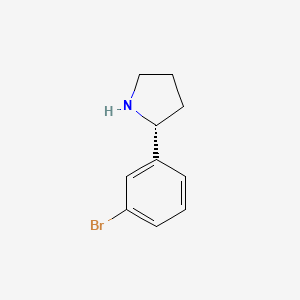

(2R)-2-(3-bromophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Asymmetric Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational structural motif in a vast number of natural products, pharmaceuticals, and, crucially, in the realm of asymmetric organocatalysis. nih.govnih.gov Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third major pillar of catalysis, alongside metal- and biocatalysis. nih.govnih.govbeilstein-journals.org Chiral pyrrolidines, particularly those derived from the amino acid proline, are among the most successful classes of organocatalysts. nih.gov

Their efficacy stems from their ability to activate substrates through multiple modes. nih.gov For instance, a secondary amine on the pyrrolidine ring can react with a carbonyl compound, like an aldehyde, to form a nucleophilic enamine or an electrophilic iminium ion. orgsyn.org This activation allows for a wide range of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions, by controlling the facial approach of the reacting partners. orgsyn.orgresearchgate.net The development of catalysts based on the pyrrolidine scaffold, such as the highly successful diarylprolinol silyl (B83357) ethers developed by Jørgensen and Hayashi, has provided powerful tools for constructing complex chiral molecules with high efficiency and enantioselectivity. nih.govnih.govsigmaaldrich.com

Stereochemical Considerations in Pyrrolidine-Based Compounds

In chiral pyrrolidine-based catalysts, the stereochemistry is paramount. The substituents on the pyrrolidine ring create a well-defined three-dimensional environment that dictates the stereochemical outcome of the catalyzed reaction. The stereocenter at the C2 position is particularly influential.

For a compound like (2R)-2-(3-bromophenyl)pyrrolidine, the (2R) configuration, coupled with the bulky 3-bromophenyl group, establishes a specific chiral space. When this scaffold is incorporated into a catalyst, for example, by modification of the nitrogen atom or other positions, the aryl group acts as a steric shield. This shield directs the incoming substrate to approach from the less hindered face, thereby controlling the formation of one specific enantiomer of the product. sigmaaldrich.com The electronic properties of the aryl substituent can also influence the catalyst's activity. The ability to modify the 2-aryl substituent allows for fine-tuning of the catalyst's steric and electronic properties to optimize yield and enantioselectivity for a given reaction. thieme-connect.com

The synthesis of these chiral 2-arylpyrrolidines can be achieved through various methods, including the highly enantioselective rhodium-catalyzed arylation of aldimines or the iridium-catalyzed reductive amination and cyclization of amino ketones. organic-chemistry.orgbohrium.com These methods are crucial for accessing specific enantiomers like the (2R) form, which are essential building blocks for advanced catalysts. thieme-connect.com

Research Landscape of this compound and Analogous Structures

This compound is primarily recognized in the research landscape as a key intermediate in the synthesis of more complex and highly effective organocatalysts. Specifically, it serves as a precursor to a class of catalysts known as diarylprolinol silyl ethers. nih.govsigmaaldrich.com These catalysts, often called Jørgensen-Hayashi catalysts, are renowned for their ability to promote a wide array of asymmetric reactions with exceptional levels of stereocontrol. sigmaaldrich.com

The synthesis of these advanced catalysts typically involves the Grignard reaction of a suitable arylmagnesium bromide with a proline-derived ester, followed by reduction and silylation. The this compound scaffold provides one of the crucial aryl groups that form the bulky, stereodirecting environment of the final catalyst.

Research involving analogous 2-arylpyrrolidine structures demonstrates the modularity of this system. By varying the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups, different substitution patterns), researchers can create libraries of catalysts. These catalysts can then be screened to find the optimal one for a specific transformation, such as the asymmetric Michael addition of aldehydes to nitroalkenes or domino reactions that form multiple stereocenters in a single pot. orgsyn.orgresearchgate.net The performance of a catalyst derived from a (2R)-2-(aryl)pyrrolidine in an asymmetric reaction highlights the importance of the aryl substituent.

Table 1: Representative Data for Asymmetric Aryl Transfer to an Aldehyde

This table illustrates how the choice of aryl group on a related chiral alcohol, (S)-Aryl(phenyl)methanol, can influence the outcome of an asymmetric reaction. High enantiomeric excess (ee) indicates a high degree of stereocontrol.

| Product Name | Aryl Group | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-3-Bromophenyl(phenyl)methanol | 3-Bromophenyl | 90 | 73 |

| (S)-2-Chlorophenyl(phenyl)methanol | 2-Chlorophenyl | 85 | 73 |

| (R)-2-Trifluoromethylphenyl(phenyl)methanol | 2-Trifluoromethylphenyl | 91 | 80 |

| Data sourced from a study on asymmetric aryl transfer to aldehydes. The data shows results for related chiral diarylmethanols, illustrating the impact of the substituted aryl group on reaction outcomes. nih.gov |

The continued interest in this compound and its analogs is driven by the ongoing quest for more efficient, selective, and robust catalysts for the synthesis of enantiomerically pure compounds, which are of paramount importance in medicinal chemistry and materials science. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 3 Bromophenyl Pyrrolidine and Its Chiral Analogs

Stereoselective Synthesis Approaches for Pyrrolidine (B122466) Scaffolds

The creation of chiral pyrrolidines from acyclic starting materials presents a formidable challenge due to the need to control the enantioselectivity of the ring-forming step. mdpi.com However, this approach offers the advantage of introducing desired substituents and pharmacophore groups during the ring's formation. mdpi.com Key strategies that have emerged to address this challenge include asymmetric hydrogenation, intramolecular cyclization reactions, and enantioselective organocatalysis.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. acs.orgbohrium.com In the context of pyrrolidine synthesis, this strategy is often applied to prochiral precursors such as γ-amino ketones, imines, or enamines. bohrium.comajchem-b.comthieme-connect.com

One prominent approach involves the asymmetric hydrogenation of γ-amino ketones, which, after reduction to the corresponding γ-amino alcohol, undergo spontaneous or acid-catalyzed cyclization to yield the chiral 2-substituted pyrrolidine. bohrium.com A highly efficient catalyst system for this transformation is based on iridium complexed with a chiral f-phamidol ligand. This system has demonstrated exceptional activity and enantioselectivity for the hydrogenation of various γ-amino ketones, achieving high turnover numbers (TONs), which is crucial for industrial applications. bohrium.com

Another key strategy is the intramolecular reductive amination of γ-amino ketone substrates. For instance, tert-butyl (4-oxo-4-arylbutyl)carbamate derivatives can be deprotected and subsequently cyclized in a one-pot reaction. thieme-connect.com This process, catalyzed by an in-situ generated iridium complex with a chiral ferrocene (B1249389) ligand, proceeds through a key intramolecular reductive amination step to furnish a variety of chiral 2-arylpyrrolidines with high yields and enantiomeric excesses. thieme-connect.com

| Precursor Type | Catalyst System | Product Type | Yield (%) | ee (%) | Reference |

| γ-Amino Ketone | Ir-f-phamidol | Chiral 2-Aryl-pyrrolidine | Up to 99 | Up to 99 | bohrium.com |

| γ-Amino Ketone (carbamate) | Iridium/Chiral Ferrocene Ligand | Chiral 2-Aryl-pyrrolidine | Up to 98 | Up to 92 | thieme-connect.com |

| N-Boc-protected Pyrrole (B145914) | Ruthenium/PhTRAP | Chiral Pyrrolidine | High | High | nih.gov |

The formation of the pyrrolidine ring via intramolecular cyclization is a cornerstone of heterocyclic synthesis. By tethering the nucleophile and electrophile within the same molecule, the entropic barrier to cyclization is reduced. When guided by a chiral catalyst or auxiliary, these reactions can produce enantioenriched pyrrolidines.

The intramolecular aza-Michael addition is a powerful reaction for forming nitrogen-containing rings. nih.govacs.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or related electron-deficient alkene within the same molecule. whiterose.ac.uk The development of asymmetric variants of this reaction, particularly using organocatalysts, has enabled the synthesis of highly functionalized, chiral pyrrolidines. core.ac.uk

A notable "clip-cycle" strategy utilizes a chiral phosphoric acid (CPA) to catalyze the enantioselective intramolecular aza-Michael cyclization. core.ac.uk In this method, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. The subsequent CPA-catalyzed cyclization proceeds with high enantioselectivity to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. core.ac.uk The thioester activating group was found to be crucial for the reaction's success and provides a versatile handle for further chemical modifications. whiterose.ac.ukcore.ac.uk This methodology has been successfully applied to the total synthesis of N-methyl pyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. core.ac.uk

| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Cbz-protected amine with α,β-unsaturated thioester | Chiral Phosphoric Acid (TRIP) | Spirocyclic Pyrrolidine | High | High | whiterose.ac.ukcore.ac.uk |

| Aminofluorovinylsulfone | Base-mediated | Fluoropyrrolidine | - | - (Diastereoselective) | nih.govacs.org |

| Amino acid-coupled homoallylic amino ester | Base-mediated | Tetrahydropyrrolodiazepindione | - | - (Diastereodivergent) | nih.gov |

The Mitsunobu reaction, which facilitates the condensation of an alcohol with an acidic component using a phosphine (B1218219) and an azodicarboxylate, can be adapted for intramolecular C-N bond formation to construct the pyrrolidine ring. clockss.org A one-step cyclization of a diol precursor using the Mitsunobu reaction is an efficient method for synthesizing pyrrolidines fused to aromatic systems. clockss.org

For example, a diol can be treated with a suitable nitrogen nucleophile, such as 4-nitrobenzenesulfonamide, in the presence of a reagent like cyanomethylenetributylphosphorane (B115182) (CMBP). The reaction proceeds via a double-inversion mechanism to form the five-membered pyrrolidine ring. clockss.org This approach avoids the need to first convert the diol to a dihalide or disulfonate, which can be unstable. clockss.org However, it is important to note that in certain substrates, particularly polyhydroxylated pyrrolidines, the Mitsunobu reaction can sometimes lead to an unexpected ring enlargement to form piperidines through the formation of an intermediate aziridinium (B1262131) ion. thieme-connect.comresearchgate.net In other cases, employing specific nucleophiles and substrates can lead to the desired pyrrolidine derivative with retention of configuration due to neighboring group participation. benthamdirect.com

| Substrate | Nucleophile | Reagents | Product | Yield (%) | Reference |

| 1,4-Diol | 4-Nitrobenzenesulfonamide | CMBP, THF, Toluene | Pyrrolidine-fused thiazole | 58 | clockss.org |

| (S)-(S)-1-benzylpyrrolidin-2-ylmethanol | tert-butyl pyrrolidin-1-yl-sulfonylcarbamate | DEAD, PPh3 | Diastereomeric Pyrrolidine Sulfamide | - | benthamdirect.com |

| Chiral 3,4-dibenzyloxy-5-hydroxymethyl-2-thiazolyl-pyrrolidine | Phenol | DIAD, PPh3 | Pyrrolidine and Piperidine Mixture | Variable | thieme-connect.com |

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. researchgate.net For pyrrolidine synthesis, organocatalysts have been instrumental in promoting various enantioselective reactions, including Michael additions, Mannich reactions, and cycloadditions. mdpi.com

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have proven to be exceptionally versatile Brønsted acid organocatalysts. researchgate.netthieme-connect.com They operate by activating electrophiles through hydrogen bonding, creating a well-defined chiral environment that directs the approach of the nucleophile. researchgate.net

CPAs have been successfully employed in the catalytic asymmetric construction of complex pyrrolidine scaffolds. For example, they catalyze the three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins. rsc.org This reaction provides a direct route to diverse spiro[pyrrolidine-2,3′-oxindole] structures in high yields with excellent diastereo- and enantioselectivities under mild conditions. researchgate.netrsc.org As previously mentioned, CPAs are also highly effective in catalyzing intramolecular aza-Michael additions to form chiral pyrrolidines and spiropyrrolidines. core.ac.ukwhiterose.ac.uk The catalyst protonates the enone or thioester, activating it for nucleophilic attack by the tethered amine, while the chiral backbone of the catalyst controls the facial selectivity of the addition. core.ac.uk

| Reaction Type | Catalyst | Substrates | Product | ee (%) | Reference |

| Intramolecular Aza-Michael | (R)-TRIP | Cbz-amine, unsaturated thioester | Spiropyrrolidine | up to >99 | core.ac.uk |

| 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid | 3-Amino oxindole (B195798), aldehyde, nitroolefin | Spiro[pyrrolidine-2,3′-oxindole] | Excellent | researchgate.netrsc.org |

| Hydroamination of Alkenes | Imidodiphosphorimidate (IDPi) | 1,1-disubstituted sulfonamides | Pyrrolidine with quaternary center | up to 93 | chemrxiv.org |

Enantioselective Organocatalysis

Pyrrolidine-Derived Organocatalysts in Asymmetric Reactions

The pyrrolidine scaffold is a privileged motif in organocatalysis, largely stemming from the pioneering work on proline and its derivatives. mdpi.combeilstein-journals.org Proline itself is considered the simplest aldolase (B8822740) and has been effectively used in numerous asymmetric transformations since the seminal reports on its use in direct asymmetric aldol (B89426) reactions. mdpi.com The development of diarylprolinol silyl (B83357) ethers marked another significant breakthrough, proving to be highly efficient organocatalysts for a wide range of chemical transformations. beilstein-journals.orgnih.gov

The effectiveness of pyrrolidine-based organocatalysts is often attributed to their ability to form key intermediates, such as enamines, which then participate in stereoselective bond-forming reactions. The steric and electronic properties of the substituents on the pyrrolidine ring play a crucial role in dictating the enantioselectivity of these transformations. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Researchers have developed a variety of novel pyrrolidine-based organocatalysts. For example, C2-symmetric N,N′-bis-[(pyrrolidin-2-yl)methyl-squaramide] TFA salts have been synthesized and used as efficient organocatalysts for asymmetric Michael reactions, yielding products with high enantioselectivity. rsc.org These catalysts are also notable for being scalable and recyclable. rsc.org

The table below summarizes the application of selected pyrrolidine-derived organocatalysts in asymmetric reactions.

| Catalyst | Reaction | Substrates | Enantioselectivity (ee) |

| Diarylprolinol silyl ethers | Michael addition | Aldehydes and nitroolefins | High |

| C2-substituted pyrrolidines | Michael addition | Aldehydes and nitroolefins | Up to 85% |

| C2-symmetric squaramides | Michael addition | Cyclohexanone derivatives and β-nitrostyrenes | Good to excellent |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful alternative and complementary approach to organocatalysis for the synthesis of chiral compounds. The design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the product is a central theme in this area. pnas.orgpnas.org

Rhodium(I) complexes are particularly effective catalysts for asymmetric 1,4-addition reactions of organoboron reagents to electron-deficient olefins. organic-chemistry.orgresearchgate.netthieme-connect.com This method provides a versatile route for the enantioselective construction of carbon-carbon bonds. researchgate.net The catalytic cycle is believed to involve the enantioselective addition of an aryl- or alkenyl-rhodium intermediate to the carbon-carbon double bond of the olefin. thieme-connect.com

A key development in this area was the finding that the addition of an aqueous base can significantly improve the chemical yields of these reactions. organic-chemistry.org The base is thought to facilitate the formation of a rhodium-hydroxo species, which is active for the transmetalation with organoboronic acids. organic-chemistry.org Using chiral ligands such as (S)-BINAP, high enantioselectivities (up to 99% ee) have been achieved in the addition of arylboronic acids to substrates like α,β-unsaturated amides and nitroalkenes. organic-chemistry.orgresearchgate.net

The scope of Rh(I)-catalyzed asymmetric additions is broad, encompassing a variety of substrates including α,β-unsaturated ketones, esters, and nitroalkenes. thieme-connect.com For example, the reaction of indolylnitroalkenes with arylboronic acids, catalyzed by a rhodium complex with a chiral sulfur-olefin ligand, proceeds with excellent yields and enantioselectivities. bohrium.com

The design of chiral ligands is paramount to the success of asymmetric metal catalysis. pnas.orgpnas.orgmdpi.com For a long time, C2-symmetric ligands were dominant in the field. pnas.orgpnas.org The rationale behind using C2-symmetric ligands was to reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome of the reaction. pnas.org

More recently, non-symmetrical modular ligands, such as P,N-ligands, have gained prominence and have often outperformed their C2-symmetric counterparts in various metal-catalyzed reactions. pnas.orgpnas.org The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific application. pnas.org The development of privileged ligands, which are effective for a wide range of transformations, remains a key goal in the field. pnas.org

Natural products also serve as a source of inspiration for chiral ligand design. For instance, the alkaloid aloperine (B1664794) has been used as a chiral scaffold to develop new diamine ligands for Pd-catalyzed asymmetric hydroarylation reactions. acs.org

Chiral nickel(II) complexes have emerged as versatile catalysts for a variety of asymmetric transformations. researchgate.net Conformationally flexible, C2-symmetric N,N'-dioxide amide compounds have been developed as a new class of privileged ligands that form effective catalysts with nickel salts. researchgate.net These Ni(II) complexes have been successfully applied in numerous asymmetric reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

One notable application is in the asymmetric Michael addition of malonates to nitroalkenes. dtu.dk Heterogeneous catalysts, prepared by incorporating a chiral nickel(II)-bisdiamine complex into a polystyrene matrix, have demonstrated high yields and enantioselectivities and offer the advantage of recyclability. dtu.dk Chiral PCN pincer Ni(II) complexes have also been synthesized and utilized for the asymmetric hydrophosphination of 2-alkenoylpyridines, affording chiral phosphine derivatives in high yields and with excellent enantioselectivity (up to 98% ee). rsc.org Furthermore, Ni(II) complexes with chiral side-arm bisoxazoline ligands have been shown to promote the atroposelective aerobic oxidative cross-coupling of 2-naphthols and 2-naphthylhydrazines to synthesize important biaryl compounds. acs.org

The table below provides examples of chiral Nickel(II) complex applications in asymmetric catalysis.

| Catalyst System | Reaction | Substrates | Enantioselectivity (ee) |

| Chiral N,N'-dioxide-Ni(II) | Various C-C and C-heteroatom bond formations | Wide substrate scope | High |

| Polystyrene-incorporated Ni(II)-bisdiamine | Michael addition | Malonates and aliphatic nitroalkenes | High |

| Chiral PCN pincer Ni(II) | Hydrophosphination | 2-Alkenoylpyridines and diphenylphosphine | Up to 98% |

| Chiral bisoxazoline-Ni(II) | Atroposelective oxidative cross-coupling | 2-Naphthols and 2-naphthylhydrazines | Excellent |

Precursor Synthesis and Regiospecific Functionalization

The synthesis of the pyrrolidine core and its subsequent functionalization are critical steps in the preparation of (2R)-2-(3-bromophenyl)pyrrolidine and its analogs.

A variety of methods have been developed for the synthesis of the pyrrolidine ring system. organic-chemistry.orgmdpi.com One powerful approach is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an olefinic dipolarophile. nih.gov This method provides a general route to diversely functionalized, homochiral pyrrolidines. nih.gov

Another common strategy involves the intramolecular cyclization of a linear precursor. For example, the intramolecular SN2 cyclization of a suitably functionalized amine can lead to the formation of the pyrrolidine ring. researchgate.net Photocatalysis has also emerged as a tool for forming the pyrrolidine core through intramolecular 1,5-hydrogen atom transfer reactions. researchgate.net Additionally, a straightforward approach to enantiomerically pure 2-substituted pyrrolidines involves the sequential hydrozirconation/iodination of chiral homoallylic amines. beilstein-journals.org

The synthesis of rac-tert-butyl (2R,3R)-3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, a related structure, involves the formation of the pyrrolidine ring as a key step.

Introduction of the Bromophenyl Moiety

The incorporation of the 3-bromophenyl group onto the pyrrolidine scaffold is a critical step that can be achieved through various synthetic strategies. The choice of method often depends on the desired stereochemistry and the nature of the available starting materials.

One common approach involves the alkylation of a suitable pyrrolidine precursor. For instance, the synthesis of a key intermediate for related compounds has been accomplished by reacting a lithium enolate of a protected pyrrolidine ester with 3-bromobenzyl bromide. In a specific example, tert-butyl (3R)-3-(2-methoxy-2-oxo-ethyl)pyrrolidine-1-carboxylate is treated with lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C to generate the enolate, which is then alkylated with 3-bromobenzyl bromide. google.com

Another powerful technique for forming the carbon-carbon bond between the pyrrolidine and the phenyl ring is through palladium-catalyzed cross-coupling reactions. nih.gov For example, the synthesis of tert-butyl (2R,3R)-3-(3-bromophenyl)-2-(quinolin-8-ylcarbamoyl)pyrrolidine-1-carboxylate was achieved by reacting a protected pyrrolidine derivative with 3-bromoiodobenzene in the presence of a palladium acetate (B1210297) catalyst, pivalic acid, and silver carbonate. nih.gov Grignard reactions also offer a viable route; the addition of a Grignard reagent, such as 4-bromophenylmagnesium bromide, to a ketone precursor on the pyrrolidine ring can effectively install the aryl group. vulcanchem.com

The following table summarizes different methodologies for introducing the bromophenyl moiety.

| Starting Material | Reagent | Method | Product Type |

| tert-butyl (3R)-3-(2-methoxy-2-oxo-ethyl)pyrrolidine-1-carboxylate | 3-bromobenzyl bromide | Alkylation of a lithium enolate | (2S)-3-(3-bromophenyl)-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]propanoic acid intermediate |

| N-Boc-L-proline derivative | 3-bromoiodobenzene | Palladium-catalyzed C-H activation | tert-Butyl (2R,3R)-3-(3-bromophenyl)-2-(quinolin-8-ylcarbamoyl)pyrrolidine-1-carboxylate |

| Pyrrolidine-ketone precursor | 4-bromophenylmagnesium bromide | Grignard Addition | 2-(4-Bromophenyl)pyrrolidin-3-ol derivative |

Protecting Group Strategies in Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound, preventing unwanted reactions at sensitive functional groups. jocpr.comnumberanalytics.com The nitrogen atom of the pyrrolidine ring is commonly protected to prevent its interference in reactions such as C-C bond formation. organic-chemistry.org

The most frequently employed protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group. jocpr.com The Boc group is advantageous because it is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic conditions, yet it can be readily removed under acidic conditions. google.compressbooks.pub For example, in the synthesis of (2S)-3-(3-bromophenyl)-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]propanoic acid, the Boc group remains intact during the alkylation step and is removed later in the synthetic sequence. google.com The removal is often achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or via acidic cleavage. nih.govvulcanchem.com

The selection of a protecting group is a critical aspect of synthetic strategy. numberanalytics.com An ideal protecting group should be easy to introduce and remove in high yields and stable to the specific conditions of subsequent reaction steps. pressbooks.pub In syntheses involving multiple functional groups, an orthogonal protecting group strategy may be employed. organic-chemistry.org This approach uses protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For instance, while a Boc group is acid-labile, other groups like the fluorenylmethyloxycarbonyl (Fmoc) group are base-labile, allowing for differential protection. organic-chemistry.org

| Protecting Group | Common Abbreviation | Protection Of | Deprotection Conditions | Key Features |

| tert-butoxycarbonyl | Boc | Amine (N-H) | Acidic (e.g., TFA, HCl) | Stable to bases and many nucleophiles; widely used in pyrrolidine synthesis. google.comorganic-chemistry.org |

| Benzyl (B1604629) | Bn | Amine, Alcohol | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine (N-H) | Basic (e.g., Piperidine) | Used in orthogonal strategies with acid-labile groups like Boc. organic-chemistry.org |

Reaction Workup and Purification Methodologies

After the chemical transformation is complete, a series of workup and purification steps are necessary to isolate the desired product in high purity. The specific procedures depend on the nature of the reaction and the properties of the product.

A common initial workup step for reactions involving organometallic reagents or strong bases is quenching. For example, after the alkylation to introduce the bromophenyl moiety, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize any remaining reactive species. google.com

Following quenching, the product is typically extracted from the aqueous layer into an organic solvent, such as ethyl acetate (EtOAc). google.com The organic layer is then washed, often with a saturated aqueous solution of sodium chloride (brine), to remove water and water-soluble impurities. The organic solution is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure (evaporation) to yield the crude product. google.com

Purification of the crude product is frequently achieved through crystallization or chromatography. In one documented procedure for a precursor, the final ammonium salt was purified by suspending the solid in acetonitrile, stirring the mixture, and then filtering to collect the purified solid. This process was enhanced by washing the solid with methyl tert-butyl ether (MTBE). google.com Trituration, which involves washing the crude solid with a solvent in which the product is insoluble but impurities are soluble, is also used. google.com For non-crystalline compounds or for separating mixtures, flash column chromatography is a standard technique, using a silica (B1680970) gel stationary phase and a solvent system such as a heptane-EtOAc mixture. nih.gov

| Step | Purpose | Typical Reagents/Solvents |

| Quenching | Neutralize reactive reagents. | Saturated aq. NH₄Cl. google.com |

| Extraction | Separate the product from the aqueous phase. | Ethyl acetate (EtOAc), Dichloromethane (DCM). google.comnih.gov |

| Washing | Remove water-soluble impurities. | Saturated aq. NaCl (brine). google.com |

| Drying | Remove residual water from the organic phase. | Anhydrous MgSO₄ or Na₂SO₄. google.com |

| Filtration | Remove drying agents or solid byproducts. | --- |

| Solvent Removal | Isolate the non-volatile product. | Rotary evaporator. |

| Purification | Isolate the product from remaining impurities. | Column chromatography (Silica gel, Heptane-EtOAc), Crystallization, Trituration (MTBE, Acetonitrile). google.comnih.gov |

Chemical Transformations and Derivatization Strategies of 2r 2 3 Bromophenyl Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of chemical transformations, including acylation, sulfonylation, and alkylation. These reactions are fundamental for introducing a wide range of functional groups, thereby modifying the steric and electronic properties of the molecule.

N-Acylation: The pyrrolidine nitrogen can be acylated using various acylating agents such as acid chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid generated. A common strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protection strategy is often employed to moderate the reactivity of the nitrogen atom during subsequent transformations on the phenyl ring. The Boc group can be later removed under acidic conditions, for instance, using trifluoroacetic acid (TFA), to regenerate the free amine for further functionalization. The chemoselective N-acylation of similar pyrrolidine analogs has been demonstrated to be a key step in the synthesis of biologically relevant molecules. sciforum.net

N-Sulfonylation: The nucleophilic nitrogen can also react with sulfonyl chlorides to form sulfonamides. For example, reaction with p-toluenesulfonyl chloride in the presence of a base yields the corresponding N-tosylated pyrrolidine. This transformation is not only a method for derivatization but also a strategy to introduce a directing group for certain reactions or to modify the biological activity of the parent compound. The N-sulfonylation can influence the conformation of the pyrrolidine ring and the orientation of the phenyl group. molaid.comtu-dortmund.de

N-Alkylation: Alkylation of the pyrrolidine nitrogen introduces a substituent that can significantly impact the compound's properties. This can be achieved using alkyl halides or through reductive amination. While direct alkylation can sometimes be challenging due to the possibility of over-alkylation, reductive amination offers a more controlled approach. Ruthenium and iron-based catalysts have been employed for the decarboxylative N-alkylation of cyclic α-amino acids with alcohols, providing a green and efficient route to N-alkylated pyrrolidines. researchgate.netd-nb.info

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| N-Acylation | Acid chloride, Anhydride, Boc₂O | N-Acylpyrrolidine, N-Boc-pyrrolidine | sciforum.netclockss.org |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | N-Sulfonylpyrrolidine | molaid.comtu-dortmund.desemanticscholar.org |

| N-Alkylation | Alkyl halide, Reductive amination | N-Alkylpyrrolidine | researchgate.netd-nb.infoechemi.com |

Transformations of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are pivotal for elaborating the aryl portion of the molecule.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nrochemistry.comtcichemicals.com This reaction is catalyzed by a palladium complex and requires a base. It allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, offering a straightforward route to biaryl structures and other complex molecular architectures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. organic-chemistry.orgnih.gov This method is instrumental in synthesizing arylamines, which are important structural motifs in many biologically active compounds. The reaction can be performed with a variety of primary and secondary amines, including heterocyclic amines. semanticscholar.org

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Cyanation: The bromo substituent can be replaced by a cyano group through a palladium- or nickel-catalyzed cyanation reaction. d-nb.infoorganic-chemistry.org This transformation introduces a nitrile functionality, which can be further hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other synthetic manipulations.

| Coupling Reaction | Reactant | Catalyst/Co-catalyst | Product | Reference |

| Suzuki-Miyaura | Organoboron compound | Palladium complex | Biaryl or alkyl-aryl derivative | nrochemistry.comtcichemicals.comnih.gov |

| Buchwald-Hartwig | Amine | Palladium complex | Arylamine | organic-chemistry.orgnih.govsemanticscholar.orgresearchgate.net |

| Sonogashira | Terminal alkyne | Palladium complex, Copper(I) salt | Arylalkyne | wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Palladium or Nickel complex | Arylnitrile | d-nb.infoorganic-chemistry.orgcore.ac.ukscielo.brrsc.org |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For (2R)-2-(3-bromophenyl)pyrrolidine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the stereochemical arrangement.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their connectivity. The spectrum is characterized by distinct regions for the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the pyrrolidine (B122466) ring.

The protons on the brominated aromatic ring typically appear as complex multiplets in the downfield region (δ 7.0–7.5 ppm). The single proton at the C2 position of the pyrrolidine ring, being adjacent to both the nitrogen atom and the aromatic ring (a benzylic position), is expected to resonate at a distinct chemical shift, typically as a multiplet. The protons on the pyrrolidine ring (at positions 3, 4, and 5) appear as multiplets in the upfield region, often with significant overlap. The N-H proton of the secondary amine gives a broad signal that can exchange with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.45 - 7.10 | m |

| C2-H | ~4.20 | t or dd |

| C5-H₂ | 3.40 - 3.20 | m |

| C3-H₂ | 2.40 - 2.20 | m |

| C4-H₂ | 2.10 - 1.80 | m |

| N-H | Variable, broad | br s |

Abbreviations: t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the pyrrolidine ring carbons. The carbon atom attached to the bromine (C3') will show a characteristic chemical shift, and its intensity may be reduced due to quadrupolar relaxation effects of the bromine atom. The chemical shifts are influenced by the electronegativity of adjacent atoms and hybridization. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds and spectral databases. oregonstate.edursc.orgchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~63 |

| C-5 | ~47 |

| C-3 | ~36 |

| C-4 | ~25 |

| C-1' (Aromatic) | ~145 |

| C-3' (Aromatic, C-Br) | ~122 |

| Aromatic Carbons | 131 - 125 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between the C2-H and the C3-H₂ protons, between C3-H₂ and C4-H₂, and between C4-H₂ and C5-H₂ within the pyrrolidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal around 4.20 ppm would correlate with the carbon signal around 63 ppm, confirming their assignment as C2-H and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for establishing the connectivity between different parts of the molecule, such as linking the C2-H proton of the pyrrolidine ring to the C1' and C2' carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For instance, NOE correlations could help confirm the relative orientation of the 3-bromophenyl group with respect to the pyrrolidine ring.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in the molecule, such as ring puckering of the pyrrolidine ring and nitrogen inversion. beilstein-journals.orgorganicchemistrydata.org Pyrrolidine rings are not planar and exist in various envelope or twisted conformations that can interconvert. beilstein-journals.org At low temperatures, this interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons that would be averaged at room temperature. organicchemistrydata.orgresearchgate.net Such studies can determine the energy barriers for these conformational changes. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and information about the molecule's structure through analysis of its fragmentation pattern. chemicalbook.com For this compound (C₁₀H₁₂BrN), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 225 and 227 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Common fragmentation pathways for 2-substituted pyrrolidines include:

α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu The most likely α-cleavage would be the loss of the 3-bromophenyl group to form a fragment at m/z 70, corresponding to the 2-methylenepyrrolidinium ion.

Loss of the Pyrrolidine Ring: Cleavage of the C-C bond between the aromatic ring and the pyrrolidine ring can lead to the formation of a bromophenyl radical and an ion at m/z 71 (C₅H₉N⁺).

Ring Opening: The pyrrolidine ring can undergo fragmentation, for example, through the loss of ethylene (B1197577) (C₂H₄), leading to further daughter ions. wvu.edu The presence of the aromatic ring can also lead to the formation of a tropylium-like ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. IR and Raman spectroscopy are complementary techniques. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. rsc.org

N-H Stretch: A moderate, somewhat broad peak is expected in the 3300-3400 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches (Aromatic): Peaks would appear just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.

C-H Stretches (Aliphatic): Stronger peaks would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹), corresponding to the C-H bonds of the pyrrolidine ring.

C=C Stretches (Aromatic): Several peaks of varying intensity are expected in the 1600-1450 cm⁻¹ region.

C-N Stretch: This vibration typically appears in the 1250-1020 cm⁻¹ range.

C-Br Stretch: A peak in the far IR region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. spectroscopyonline.com

Symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

The symmetric stretching of the aromatic ring (a "ring-breathing" mode) would be expected to give a strong Raman signal.

The C-C backbone vibrations of the pyrrolidine ring would also be visible.

Raman spectroscopy is particularly useful for studying low-frequency modes, such as lattice vibrations in the solid state, which can help differentiate between different crystalline forms or polymorphs. americanpharmaceuticalreview.com

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. nih.govlibretexts.org These methods are exceptionally sensitive to the stereochemical features of a molecule and are therefore powerful tools for determining absolute configuration. The primary chiroptical techniques include Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD). The determination of the absolute configuration using these techniques typically involves a comparison of the experimentally measured spectrum with a spectrum predicted by quantum mechanical calculations for a known configuration. researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique provides stereochemical information for all chiral molecules, as it is based on the vibrational transitions within the molecule. wikipedia.org The VCD spectrum is a fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution.

For this compound, the VCD spectrum would be recorded and compared with the computationally predicted spectrum for the (R)-enantiomer. Density Functional Theory (DFT) calculations are commonly used to generate the theoretical spectrum. nih.gov The excellent agreement between the experimental and calculated spectra would provide strong evidence for the assigned (R)-configuration. Key vibrational modes, particularly those involving the chiral center and the pyrrolidine ring, would exhibit characteristic VCD signals.

| Frequency (cm⁻¹) | Δε (L·mol⁻¹·cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 2975 | +0.8 x 10⁻⁴ | C-H stretch (chiral center) |

| 2850 | -1.2 x 10⁻⁴ | CH₂ stretch (pyrrolidine ring) |

| 1450 | +2.5 x 10⁻⁴ | CH₂ bend (pyrrolidine ring) |

| 1080 | -1.8 x 10⁻⁴ | C-N stretch |

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. leidenuniv.nlslideshare.net The resulting ORD curve can exhibit a "Cotton effect," which is an anomalous dispersion curve with a peak and a trough in the vicinity of an absorption band of a chromophore. ubc.ca The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. nih.gov

In the case of this compound, the bromophenyl group acts as a chromophore. The ORD spectrum is expected to show a Cotton effect corresponding to the electronic transitions of this chromophore. For the (R)-enantiomer, a specific sign of the Cotton effect would be predicted and observed. For instance, a positive Cotton effect, characterized by a peak at a longer wavelength and a trough at a shorter wavelength, would confirm the (R)-configuration.

| Wavelength (nm) | Molar Rotation [Φ] (deg·cm²·dmol⁻¹) |

|---|---|

| 600 | +50 |

| 400 | +150 |

| 280 | +800 (Peak) |

| 265 | 0 |

| 250 | -1200 (Trough) |

Electronic Circular Dichroism (ECD) is an absorption spectroscopy technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions. libretexts.orgull.es ECD spectra arise from the electronic transitions of chromophores that are either inherently chiral or become chirally perturbed by their environment within the molecule. ull.es

The bromophenyl group in this compound serves as the key chromophore for ECD analysis. The electronic transitions of the aromatic ring will give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration at the stereocenter. By comparing the experimental ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations for the (R)-configuration, the absolute stereochemistry can be unequivocally assigned.

| Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| 270 | +2.5 | ¹Lₐ ← ¹A (π → π) |

| 220 | -5.0 | ¹Bₐ ← ¹A (π → π) |

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comresearchgate.netresearchgate.net This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

To perform X-ray crystallography on this compound, a high-quality single crystal of the compound is required. This is often achieved through slow crystallization from a suitable solvent. The presence of the heavy bromine atom in the molecule is advantageous for determining the absolute configuration using anomalous dispersion, often referred to as the Flack parameter. A Flack parameter value close to zero for the (R)-configuration would provide unambiguous confirmation of the absolute stereochemistry in the solid state. The resulting crystal structure would also reveal details about the conformation of the pyrrolidine ring and the orientation of the bromophenyl substituent.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂BrN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.345 |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For (2R)-2-(3-bromophenyl)pyrrolidine, DFT calculations offer a detailed picture of its geometry, electronic properties, and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process typically employs DFT methods, such as B3LYP, with a basis set like 6-311G(d,p). bhu.ac.in The optimization provides crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Conformational analysis is also critical for a flexible molecule like this, which contains a non-planar pyrrolidine (B122466) ring. Different puckering conformations of the pyrrolidine ring (envelope and twisted forms) and the rotation around the C-C bond connecting the phenyl ring to the pyrrolidine ring result in various conformers with different energy levels. By mapping the potential energy surface, computational studies can identify the most stable conformers, which are the most likely to be observed experimentally. researchgate.net The presence of the bulky bromophenyl group at the C2 position of the pyrrolidine ring significantly influences the conformational preferences.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Value (Illustrative) |

|---|---|

| Bond Lengths (Å) | |

| C-Br | 1.910 |

| C-N (pyrrolidine) | 1.475 |

| C-C (phenyl) | 1.395 |

| C-H | 1.090 |

| **Bond Angles (°) ** | |

| C-C-Br | 120.1 |

| C-N-C (pyrrolidine) | 108.5 |

| C-C-C (phenyl) | 120.0 |

| Dihedral Angles (°) | |

| C(phenyl)-C(phenyl)-C(pyrrolidine)-N | Variable (Defines conformation) |

The electronic properties of this compound are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmalayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring and the nitrogen atom of the pyrrolidine ring, while the LUMO is likely distributed over the aromatic ring system. malayajournal.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org It helps in identifying the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. malayajournal.org For this compound, the area around the nitrogen atom and the bromine atom is expected to show a negative electrostatic potential, making them nucleophilic centers. Conversely, the hydrogen atoms, particularly the one on the nitrogen, would exhibit a positive potential, marking them as electrophilic sites. bhu.ac.in

Table 2: Calculated Quantum Chemical Descriptors (Illustrative)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| E_HOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving pyrrolidine derivatives. udg.edu For instance, in reactions like Michael additions or cycloadditions, DFT can be used to model the entire reaction pathway, including reactants, transition states, intermediates, and products. acs.orgresearchgate.net By calculating the activation energies for different possible pathways, researchers can predict which reaction is kinetically favored. udg.edu

The stereoselectivity of reactions involving the chiral this compound is of particular interest. The existing stereocenter on the pyrrolidine ring can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. acs.org Computational studies can explain the origin of this stereoselectivity by analyzing the transition state structures. The steric hindrance and electronic interactions in the transition state determine which facial attack is favored, thus dictating the stereochemical outcome of the product. udg.eduresearchgate.net

Research Applications and Potential Areas for Pyrrolidine Derivatives

Medicinal Chemistry Research and Drug Discovery Scaffolds

The (2R)-2-(3-bromophenyl)pyrrolidine moiety serves as a valuable starting point for the generation of diverse chemical libraries. Its stereochemistry and the presence of a bromine atom on the phenyl ring provide key handles for synthetic modification, allowing chemists to explore a wide range of chemical space and investigate structure-activity relationships.

Enzyme Inhibitor Design and Structure-Activity Relationship (SAR) Studies

The design of enzyme inhibitors is a cornerstone of modern drug discovery. The this compound scaffold has been utilized in the development of inhibitors for various enzymes. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a compound to assess its effect on biological activity, are crucial in this process. nih.govscience.gov

For instance, in the development of inhibitors for Toxoplasma gondii phenylalanine t-RNA synthetase, a bicyclic pyrrolidine (B122466) scaffold, isomeric to a previously identified bicyclic azetidine (B1206935) series, was explored. nih.gov The modular synthesis approach allowed for the exploration of various substituents on the pyrrolidine core. nih.gov These studies revealed that while potency could be maintained with diverse saturated systems, specific substitutions at the R2 position, such as replacing aromatic substituents with alicyclic ones, led to a significant decrease in potency. nih.gov This highlights the critical role of specific structural features for potent enzyme inhibition. nih.gov

| Compound | Target Enzyme | Key SAR Findings |

| Bicyclic Pyrrolidine Derivatives | Toxoplasma gondii phenylalanine t-RNA synthetase | Potency maintained with diverse saturated systems; alicyclic substituents at R2 decreased potency. nih.gov |

Neuroactive Compound Exploration

The pyrrolidine ring is a common feature in many centrally active compounds. Derivatives of this compound have been investigated for their potential as neuroactive agents, targeting various receptors and enzymes in the central nervous system. google.com These explorations often involve synthesizing and screening libraries of compounds to identify those with desirable pharmacological profiles for treating neurological disorders. google.comresearchgate.net

Antimicrobial Agent Development

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrrolidine derivatives have shown promise in this area. mdpi.comnih.gov Research has focused on synthesizing novel pyrrolidine-containing compounds and evaluating their activity against various bacterial strains. nih.govnih.gov For example, studies on pyrrole-containing compounds have demonstrated that specific substitutions on the pyrrole (B145914) ring can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The introduction of halogen atoms, such as bromine, into the molecular structure has been noted as a beneficial modification for biological activity. mdpi.com

| Compound Class | Target Pathogen | Key Findings |

| Pyrrole Derivatives | Mycobacterium tuberculosis | A derivative with two halogen substitutions on the pyrrole ring showed an IC50 value of < 5 nM against DNA gyrase. mdpi.com |

| Pyrrolidine Derivatives | Drug-resistant respiratory pathogens | Certain pyrrolidine derivatives exhibited selective and broad-spectrum antibacterial activity. nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Escherichia coli, Salmonella enteritidis | A derivative with a 4-bromophenyl substituent showed an MIC of 0.5 μg/mL. nih.gov |

Cholinesterase Inhibitory Activity Investigation

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. rjeid.com Research has explored the potential of pyrrolidine-based compounds as cholinesterase inhibitors. nih.gov A study on a series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates revealed that while most compounds had a moderate inhibitory effect on acetylcholinesterase (AChE), certain brominated derivatives showed significant anti-butyrylcholinesterase (BChE) activity, comparable to the standard drug rivastigmine. nih.gov Specifically, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and its ortho-brominated counterpart demonstrated notable anti-BChE activity. nih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds with cholinesterase enzymes. mdpi.com

| Compound | Target Enzyme | IC50 Value |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 28.21 μM nih.gov |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl)pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 27.38 μM nih.gov |

Phosphoinositide 3-Kinase Inhibitor Research

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions like cell growth and survival. wikipedia.org Dysregulation of the PI3K pathway is implicated in various diseases, including cancer, making PI3K inhibitors a significant area of research. wikipedia.orggoogle.com The this compound scaffold has been utilized as an intermediate in the synthesis of PI3K inhibitors. google.com For instance, tert-butyl this compound-1-carboxylate serves as a starting material for creating more complex molecules that inhibit PI3K isoforms. google.com

Modulation of Glutamate (B1630785) Receptors

Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are critical for synaptic plasticity, learning, and memory. albany.edu Both ionotropic and metabotropic glutamate receptors are important drug targets for a range of neurological and psychiatric disorders. nih.govfrontiersin.org Research has explored the use of pyrrolidine-containing compounds to modulate the activity of these receptors.

Structure-activity relationship studies on 2,3-trans-3-aryl prolines, which are structurally related to pyrrolidines, have led to the discovery of selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These antagonists show a preference for specific NMDA receptor subtypes, with IC50 values as low as 200 nM. nih.gov Furthermore, pyrrolidine-based compounds have been investigated as agonists for group II metabotropic glutamate receptors (mGluRs). For example, (2R,4R)-Aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC) has been used as a selective group II mGluR agonist to study the time course of synaptic transmission modulation. These studies indicate that group II mGluRs can induce a rapid onset of presynaptic inhibition.

| Compound | Glutamate Receptor Target | Activity |

| 2,3-trans-3-aryl prolines | NMDA Receptors | Selective antagonists with IC50 values as low as 200 nM. nih.gov |

| (2R,4R)-APDC | Group II mGluRs | Selective agonist. |

p53 Modulator Research

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. nih.govresearchgate.net A common mechanism for p53 inactivation is its interaction with negative regulators, primarily murine double minute 2 (MDM2). nih.govresearchgate.net The disruption of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and inducing cancer cell death. nih.govresearchgate.netnih.gov

The bromophenyl-pyrrolidine scaffold has emerged as a key structural motif in the design of small-molecule inhibitors of the p53-MDM2 interaction. nih.govnih.gov The "Nutlin" family of compounds, which are potent and selective inhibitors of this interaction, feature bromophenyl groups that occupy critical hydrophobic pockets on the surface of the MDM2 protein, mimicking the binding of p53. nih.govnih.gov For instance, in Nutlin-2, one bromophenyl group inserts into the Trp23 pocket of MDM2, while the other occupies the Leu26 pocket, effectively blocking the binding of p53. nih.govnih.gov

Furthermore, computational modeling and experimental studies have highlighted the potential of the spiro(oxindole-3,3′-pyrrolidine) core structure as a template for novel MDM2 inhibitors. nih.gov In these designs, the oxindole (B195798) moiety mimics the Trp23 residue of p53, while the pyrrolidine ring serves as a rigid scaffold for positioning other substituents to interact with the Phe19 and Leu26 pockets of MDM2. nih.gov Although research has not explicitly detailed the use of this compound as a p53 modulator, the established importance of the bromophenyl-pyrrolidine scaffold in potent p53-MDM2 inhibitors suggests that derivatives of this compound could be valuable candidates for the development of new anticancer therapeutics.

Table 1: Examples of Bromophenyl-Containing Scaffolds in p53-MDM2 Inhibitor Research

| Scaffold/Compound Class | Key Structural Features | Role of Bromophenyl Group | Reference(s) |

| Nutlins | cis-imidazoline core with two bromophenyl substituents | Occupies key hydrophobic pockets (Trp23 and Leu26) on the MDM2 protein surface, mimicking p53 binding. | nih.govnih.gov |

| Spiro-oxindole-pyrrolidines | Spirocyclic system containing an oxindole and a pyrrolidine ring | The pyrrolidine acts as a scaffold to orient hydrophobic groups, which can include bromophenyl moieties, into the p53 binding pockets of MDM2. | nih.gov |

| Chromenotriazolopyrimidines | Rigid heterocyclic scaffold with two para-bromophenyl groups | The bromophenyl groups at the C-6 and C-7 positions interact with the Trp23 and Leu26 pockets of MDM2, respectively. | mdpi.com |

Catalytic Applications in Asymmetric Synthesis

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and other fine chemicals. The this compound scaffold is a valuable building block for the synthesis of both chiral ligands for transition metal catalysis and organocatalysts.

Chiral pyrrolidine derivatives are widely employed as ligands in transition metal-catalyzed asymmetric reactions. researchgate.netacs.orgmdpi.com The rigid pyrrolidine ring provides a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity. The this compound scaffold can be readily functionalized at the nitrogen atom or other positions to create a variety of bidentate or polydentate ligands.

For example, the nitrogen atom of the pyrrolidine can be derivatized with a phosphine-containing moiety to generate P,N-ligands, which are highly effective in a range of catalytic processes, including palladium-catalyzed allylic alkylations and rhodium-catalyzed hydrogenations. researchgate.netmdpi.com The electronic properties of the 3-bromophenyl group can also influence the catalytic activity. The electron-withdrawing nature of the bromine atom can modulate the electron density at the metal center, thereby affecting the reactivity and selectivity of the catalyst.

While direct applications of this compound as a ligand are not extensively documented, related structures have been synthesized and utilized. For instance, a patent describes the synthesis of a complex derivative, (2S)-3-(3-bromophenyl)-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]propanoic acid, indicating the utility of this scaffold in creating molecules for catalytic applications. google.com Furthermore, a straightforward method for preparing various pyrrolidine-based ligands for asymmetric synthesis has been reported, which could be adapted for the synthesis of ligands from this compound. researchgate.net

Table 2: Potential Applications of this compound-Based Ligands in Transition Metal Catalysis

| Catalytic Reaction | Metal | Potential Ligand Type | Expected Role of Ligand |

| Asymmetric Hydrogenation | Rhodium, Iridium | P,N-ligands | Create a chiral environment for enantioselective reduction of olefins. |

| Asymmetric Allylic Alkylation | Palladium | P,N-ligands, N,N-ligands | Control the stereochemistry of the nucleophilic attack on the allyl-palladium intermediate. |

| Asymmetric C-H Activation | Palladium, Rhodium | N-containing ligands | Direct the metal to a specific C-H bond and control the stereoselectivity of the functionalization. |

| Asymmetric Cycloadditions | Copper, Silver | N,N-ligands | Control the facial selectivity of the approach of the reacting partners. |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. Proline and its derivatives are among the most successful organocatalysts, particularly in enamine and iminium ion-mediated reactions such as aldol (B89426) and Michael additions. taltech.eenih.govnih.gov

The this compound scaffold can serve as a precursor for novel organocatalysts. The pyrrolidine nitrogen can act as the key catalytic center, forming enamines or iminium ions with carbonyl compounds. The 3-bromophenyl group can provide steric bulk to control the facial selectivity of the subsequent reaction and can also engage in non-covalent interactions, such as hydrogen bonding or π-stacking, to further organize the transition state.

Research has demonstrated the utility of related structures in organocatalysis. For example, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the asymmetric Michael addition of aldehydes and ketones to nitroolefins, achieving high diastereoselectivity and enantioselectivity. In one study, the Michael addition of various aldehydes to nitroolefins, including a substrate that would lead to a product with a 3-bromophenyl group, resulted in high yields and enantiomeric excesses. Another study reported the enantioselective Michael reaction of aminomaleimides with nitroolefins, where derivatives containing a 3-bromophenyl group were synthesized with good stereocontrol using a chiral organocatalyst. mdpi.com These examples underscore the potential of organocatalysts derived from or related to this compound in facilitating key C-C bond-forming reactions with high stereoselectivity.

Table 3: Enantioselective Organocatalytic Reactions Involving Bromophenyl-Containing Substrates or Products

| Reaction Type | Catalyst Type | Substrate/Product with Bromophenyl Group | Key Findings | Reference(s) |

| Michael Addition | Bifunctional pyrrolidine-based organocatalyst | Product: (R)-2-[(S)-1-(3-Bromophenyl)-2-nitroethyl]pentanal | Nearly quantitative yield, 95:5 diastereomeric ratio, and 92% enantiomeric excess. | |

| Michael Addition | Takemoto's catalyst | Product: (S)-3-(1-(3-Bromophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione | Good yield and stereoselectivity. | mdpi.com |

| Michael Addition | Bifunctional DMAP-squaramide catalyst | Product: 2-(3-Bromophenyl)-1,3-dinitropentane | Good yield and diastereoselectivity. | amazonaws.com |

Advanced Materials Research and Functional Molecules

While the primary research focus for this compound and its derivatives has been in medicinal chemistry and catalysis, the unique properties of this scaffold also suggest potential applications in materials science. Pyrrolidine derivatives, in a broader context, are utilized in the development of advanced materials and specialty chemicals. scbt.com

The incorporation of the rigid and chiral pyrrolidine unit into polymer backbones or as pendant groups can lead to the creation of chiral polymers with unique optical or recognition properties. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex functional molecules and materials. For example, the bromine atom could be replaced with fluorescent moieties, liquid crystalline units, or other functional groups to create materials with tailored properties.

Although specific examples of this compound in advanced materials are not yet prevalent in the literature, the general versatility of pyrrolidine derivatives in materials science suggests that this is a promising area for future exploration. scbt.comontosight.ai The combination of chirality, the reactive bromophenyl group, and the robust pyrrolidine scaffold makes this compound a potentially valuable building block for the design and synthesis of novel functional materials.

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

The synthesis of chiral pyrrolidines, such as (2R)-2-(3-bromophenyl)pyrrolidine, remains a focal point of organic synthesis. Future research will prioritize the development of more efficient and highly selective asymmetric methods. Significant efforts have been made in creating substituted chiral pyrrolidines, which are key structural motifs in many bioactive compounds. nih.gov

Key areas for future development include:

Organocatalysis : Proline and its derivatives have been successfully used in various asymmetric transformations. nih.gov Future work could expand upon bifunctional prolinamide-based organocatalysts, potentially enhancing their application in aqueous, environmentally friendly media. nih.gov

[3+2] Cycloaddition Reactions : Asymmetric [3+2] cycloadditions involving azomethine ylides are a powerful tool for constructing the pyrrolidine ring. nih.govtandfonline.com Innovations in this area, such as developing novel catalyst systems like bifunctional phosphonium (B103445) salts, could lead to excellent yields and high diastereoselectivity for complex pyrrolidine hybrids. tandfonline.com

Advanced Catalytic Systems : The exploration of new metal-catalyzed reactions, such as those involving palladium or silver complexes, continues to be a promising avenue. nih.govtandfonline.com These methods can offer alternative pathways to functionalized pyrrolidines that are not accessible through traditional routes.

Chemoenzymatic Strategies : Integrating biocatalysis with chemical synthesis offers a practical and highly enantioselective route to key intermediates. acs.org For instance, the enzymatic dynamic kinetic resolution (DKR) of a keto ester can produce syn-1,2-amino alcohols with exceptional enantiomeric and diastereomeric purity, which are precursors to cis-2,5-disubstituted pyrrolidines. acs.org

Table 1: Emerging Asymmetric Synthetic Methods for Pyrrolidine Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Organocatalysis | Use of small organic molecules (e.g., proline derivatives) as catalysts. | Metal-free, often milder reaction conditions, environmentally friendly. | nih.gov |

| [3+2] Cycloaddition | Formation of the five-membered ring from a three-atom and a two-atom component. | High efficiency and stereocontrol in constructing the pyrrolidine core. | nih.govtandfonline.com |

| Chemoenzymatic Synthesis | Combination of enzymatic reactions and chemical transformations. | High enantioselectivity (>99% ee), practical for scalable synthesis. | acs.org |

| Intramolecular aza-Michael | Catalyzed cyclization of an amine onto an α,β-unsaturated thioester. | High yields and enantioselectivity for various substituted pyrrolidines. | whiterose.ac.uk |

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel pyrrolidine derivatives. nih.govmdpi.com These computational tools can accelerate the drug discovery process by rapidly analyzing vast datasets and predicting molecular properties, thereby reducing the time and cost associated with identifying promising drug candidates. nih.govmdpi.com

Future applications of AI/ML in this field include:

De Novo Drug Design : Advanced ML methods, particularly deep reinforcement learning, can generate novel molecular structures with desired pharmacological profiles. nih.gov These algorithms can learn from existing data on pyrrolidine-based compounds to design new derivatives with optimized properties.

Predictive Modeling : AI algorithms can predict crucial properties such as binding affinity, toxicity, solubility, and bioavailability for newly designed pyrrolidine compounds. mdpi.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success. mdpi.com